molecular formula C12H21NO5 B13994249 1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B13994249
M. Wt: 259.30 g/mol
InChI Key: YEBCMUBWXIBWMU-VEDVMXKPSA-N
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Description

1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl ester, and a hydroxyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction using tert-butyl alcohol and an acid catalyst.

    Ethyl Ester Formation: The ethyl ester group is formed by reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.

    Hydroxylation: The hydroxyl group is introduced through a selective hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the ester groups can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate
  • 1-O-tert-butyl 2-O-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate

Comparison:

  • Structural Differences: While similar in their pyrrolidine or piperidine core, these compounds differ in their functional groups, such as the presence of a benzyloxycarbonylamino group or an oxo group.
  • Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they undergo.
  • Applications: Each compound has unique applications based on its structure and reactivity, with some being more suited for medicinal chemistry and others for organic synthesis.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R)-5-hydroxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9?/m1/s1

InChI Key

YEBCMUBWXIBWMU-VEDVMXKPSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC(N1C(=O)OC(C)(C)C)O

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)O

Origin of Product

United States

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